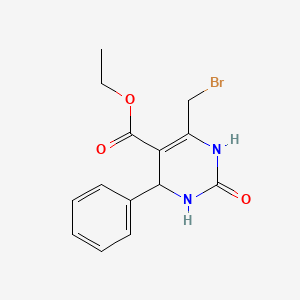

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a bromomethyl group, a phenyl group, and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is often carried out in the presence of a light source to initiate the radical formation. The precursor compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is treated with NBS in a suitable solvent such as carbon tetrachloride or chloroform, and the reaction mixture is irradiated with a light source to promote the bromination reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. The reaction conditions are optimized to ensure high purity and minimal byproduct formation.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The carbonyl and ester groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(iodomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(hydroxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations.

Activité Biologique

Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EBPT) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15BrN2O3

- Molecular Weight : 339.18 g/mol

- CAS Number : [Not provided in the search results]

Biological Activities

EBPT belongs to the family of tetrahydropyrimidine derivatives, which are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds similar to EBPT exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that tetrahydropyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria. The bromomethyl group in EBPT may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .

2. Anticancer Properties

Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. In vitro studies suggest that EBPT may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the phenyl group is believed to contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression .

3. Anti-inflammatory Effects

Several studies have reported that compounds within this chemical class exhibit anti-inflammatory properties. EBPT may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests a potential role in treating inflammatory diseases .

The exact mechanisms through which EBPT exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : EBPT may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Interaction : The compound might interact with specific receptors on cell surfaces, modulating cellular responses.

- DNA Interaction : Like many anticancer agents, EBPT could potentially intercalate with DNA, disrupting replication in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydropyrimidine derivatives demonstrated that compounds with a bromomethyl substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted EBPT's potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into the cytotoxic effects of tetrahydropyrimidines on human cancer cell lines, EBPT was found to induce apoptosis at micromolar concentrations. The study reported that EBPT treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for its anticancer activity .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Membrane disruption |

| Anticancer | Moderate | Induction of apoptosis |

| Anti-inflammatory | Moderate | Enzyme inhibition |

Propriétés

IUPAC Name |

ethyl 6-(bromomethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFDHKGBFHKINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.